(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate
Description
The compound “(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate” is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-bromophenoxy group at position 2, a methyl group at position 9, and an (E)-configured α-cyanoacrylate ester moiety at position 3. This compound’s molecular formula is inferred as C₂₁H₁₆BrN₃O₄ (based on structural analogs in and ), with a molecular weight of approximately 454.3 g/mol.
Properties
IUPAC Name |
methyl (E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUFKEJODXYWCO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate typically involves multi-step organic reactions
Cyclization Reaction: The synthesis begins with the formation of the pyrido[1,2-a]pyrimidine core.
Bromophenoxy Group Introduction: The bromophenoxy group is introduced through a nucleophilic substitution reaction.
Cyanoacrylate Formation: The final step involves the formation of the cyanoacrylate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the pyrido[1,2-a]pyrimidine core.
Reduction: Reduced forms of the pyrido[1,2-a]pyrimidine core.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-inflammatory agents.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Analogs :
“(E)-methyl 3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate” (hypothetical derivative from ): Substituent: 4-Fluorophenoxy (electron-withdrawing, smaller halogen). Functional group: Methyl ester (identical to the target compound). Molecular weight: ~435.3 g/mol (lower due to fluorine’s atomic mass vs. bromine).
“Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate” (): Substituent: 4-Methoxyphenoxy (electron-donating via resonance). Functional group: Ethyl ester (enhanced lipophilicity vs. methyl ester). Molecular weight: 405.4 g/mol (lower due to methoxy group and ethyl ester).
“(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide” (): Substituent: 4-Fluorophenoxy. Functional group: Amide with 3-ethoxypropyl chain (improved solubility via hydrogen bonding). Molecular weight: Not explicitly stated but estimated to be ~470–490 g/mol.
Physicochemical Properties
Key Observations :
- Solubility : The amide analog’s 3-ethoxypropyl chain and hydrogen-bonding capacity may improve solubility over ester derivatives.
- Steric Effects : Bromine’s larger atomic radius could hinder binding to sterically sensitive targets compared to smaller substituents like fluorine or methoxy.
Research Implications
While the evidence lacks explicit biological or pharmacological data, structural comparisons suggest:
The bromo-substituted compound may exhibit superior target affinity in hydrophobic binding pockets.
The amide analog could serve as a prodrug with enhanced metabolic stability.
The methoxy derivative () might be a lead for optimizing solubility in polar environments.
Further studies should prioritize crystallographic analyses (using tools like SHELX) and in vitro assays to validate these hypotheses.
Biological Activity
The compound (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H20BrN3O4 , with a molecular weight of approximately 512.4 g/mol . The structure features a pyrido[1,2-a]pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrido[1,2-a]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the bromophenoxy group enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.
Table 1: Summary of Anticancer Studies on Pyrido[1,2-a]pyrimidine Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis induction | |
| MCF-7 | 10.0 | Cell cycle arrest | |
| A549 | 8.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar derivatives have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The bromophenoxy moiety has been associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell membranes.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-methyl pyrido derivative | E. coli | 32 µg/mL |
| (E)-bromophenoxy derivative | S. aureus | 16 µg/mL |
| (E)-cyanoacrylate derivative | P. aeruginosa | 64 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in preclinical settings:
- Study on HeLa Cells : A recent study demonstrated that a derivative of this compound significantly reduced viability in HeLa cells by inducing apoptosis through the intrinsic pathway.
- In Vivo Studies : Animal models treated with similar pyrido derivatives showed reduced tumor growth compared to control groups, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
